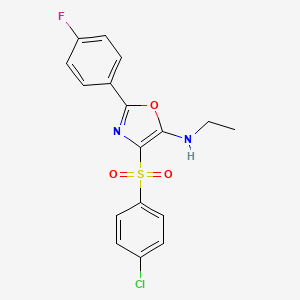

![molecular formula C24H28ClFN2O3 B2540779 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one CAS No. 1706144-78-6](/img/structure/B2540779.png)

2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one" is a complex organic molecule that likely exhibits interesting chemical and physical properties due to its structural features. It contains multiple aromatic rings, a ketone group, and ether linkages, which may contribute to its reactivity and interaction with other molecules.

Synthesis Analysis

The synthesis of such a compound would involve multiple steps, including the formation of ether linkages and the introduction of the ketone functional group. While the provided papers do not directly describe the synthesis of this exact compound, they do provide insights into related chemical reactions. For instance, the use of 2-chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane as a reagent in quantitative 31P NMR analysis suggests that chlorinated reagents and phosphorus-containing compounds could play a role in the synthesis of chlorophenoxy and fluorophenoxy derivatives .

Molecular Structure Analysis

The molecular structure of related compounds has been studied, as seen in the crystal structure analysis of an adduct comprising 4-hydroxypiperidin-1-yl and 4-piperidin-1-yl substituents on a (4-chlorophenyl)methanone component . The dihedral angles between the benzene ring and the piperidine rings in this adduct provide insight into the potential steric and electronic interactions in the target compound. The presence of intermolecular hydrogen bonds also suggests that similar interactions could be present in "2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one".

Chemical Reactions Analysis

The reactivity of the compound can be inferred from the behavior of similar molecules. For example, the formation of hydrogen-bonded complexes between phenol and 4-fluorophenol with nitroxide radicals indicates that the fluorophenoxy group in the target compound may participate in hydrogen bonding or other non-covalent interactions . This could affect the compound's reactivity in the presence of other molecules capable of hydrogen bonding.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its functional groups and overall molecular structure. The presence of aromatic rings, ether linkages, and a ketone group would affect its solubility, boiling point, and potential for intermolecular interactions. The adducts of related compounds, such as 1,1,1-tris(4-hydroxyphenyl)ethane with bipyridyl molecules, demonstrate the ability of these structures to form extensive hydrogen-bonded networks, which could also be a feature of the target compound .

Scientific Research Applications

Mechanisms of Halogenated Phenol Degradation

Research into halogenated phenols, compounds structurally related to 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, reveals insights into their degradation pathways. For instance, microperoxidase/H2O2-mediated reactions facilitate the dehalogenation of halophenols like 4-fluorophenol and 4-chlorophenol, converting them into their respective alkoxyphenols in alcoholic media. This process is catalyzed by microperoxidase-8 and involves the formation of cofactor-peroxide-alkyl intermediates, leading to the release of the halogen substituent as a halide ion (Osman et al., 1997).

Photocatalytic Mineralization

The photocatalytic degradation of organic pollutants, including those structurally similar to 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one, has been demonstrated. For example, the use of TiO2/BaTiO3 under UV-light irradiation in the presence of oxidizing agents leads to the degradation of diclofop-methyl, forming various intermediate products such as 4-[(2,4-dichlorophenoxy)phenoxy]ethane and 2,4-dichlorophenol. This degradation process is driven by oxidation-reduction reactions mediated by free radicals generated on the illuminated photocatalysts (Devi & Krishnamurthy, 2009).

Biodegradation Pathways

Sphingomonas sp. strain SS3 demonstrates the capacity to utilize diphenyl ether and its halogenated derivatives as carbon and energy sources. This bacterium degrades diphenyl ether through a mechanism involving 1,2-dioxygenation, leading to the formation of phenolic hemiacetals and subsequently phenol, catechol, and their halogenated counterparts. This pathway elucidates a nonspecific enzymatic attack, contributing to our understanding of biodegradation mechanisms for compounds like 2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one (Schmidt et al., 1992).

properties

IUPAC Name |

2-(4-chlorophenoxy)-1-[4-[4-(2-fluorophenoxy)piperidin-1-yl]piperidin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28ClFN2O3/c25-18-5-7-20(8-6-18)30-17-24(29)28-13-9-19(10-14-28)27-15-11-21(12-16-27)31-23-4-2-1-3-22(23)26/h1-8,19,21H,9-17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAAHMHQMSQSZTP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CCC(CC2)OC3=CC=CC=C3F)C(=O)COC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H28ClFN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

446.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlorophenoxy)-1-(4-(2-fluorophenoxy)-[1,4'-bipiperidin]-1'-yl)ethan-1-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-(2,5-Dimethoxyphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2540697.png)

![2-(benzylthio)-N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2540699.png)

![3-[4-(Butan-2-yl)phenyl]-6-chloro-2-sulfanyl-3,4-dihydroquinazolin-4-one](/img/structure/B2540704.png)

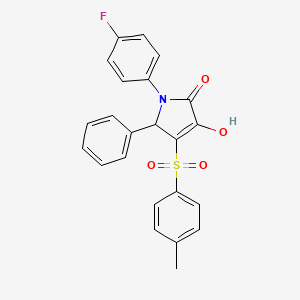

![2-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-N-methyl-N-(4-methylphenyl)-4-phenylthiophene-3-sulfonamide](/img/structure/B2540705.png)

![Methyl 2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetate](/img/structure/B2540706.png)

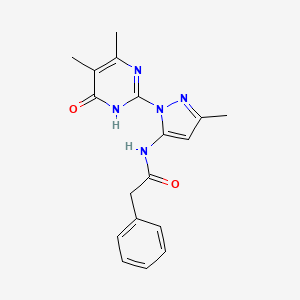

![5-methyl-N-(pyridin-3-yl)-7-(pyridin-4-yl)-2-(3,4,5-trimethoxyphenyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2540709.png)

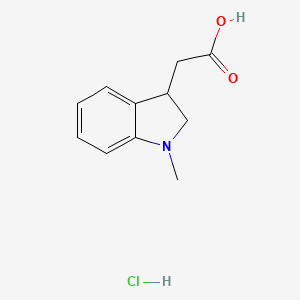

![N-[3-(Benzimidazol-1-yl)propyl]but-2-ynamide](/img/structure/B2540712.png)

![N-(4-methoxyphenyl)-2-((4-oxo-3-(p-tolyl)-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)acetamide](/img/structure/B2540714.png)

![1-((1-(pyridin-3-ylsulfonyl)piperidin-4-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2540716.png)

![Ethyl 4-{[4-(phenylamino)pteridin-2-yl]amino}benzoate](/img/structure/B2540718.png)